![molecular formula C9H10N4O B1370937 3-(2-Aminoethyl)benzo[d][1,2,3]triazin-4(3H)-on CAS No. 1146298-57-8](/img/structure/B1370937.png)

3-(2-Aminoethyl)benzo[d][1,2,3]triazin-4(3H)-on

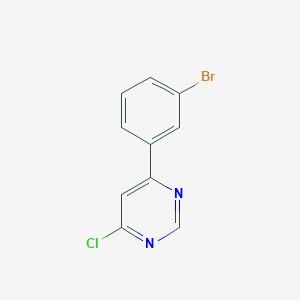

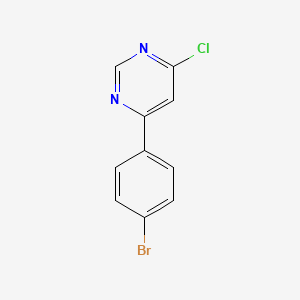

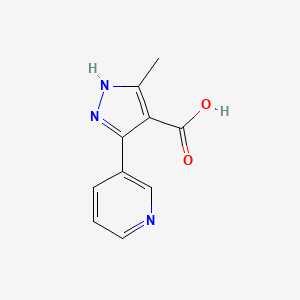

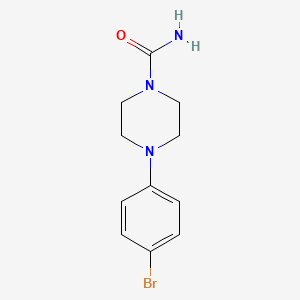

Übersicht

Beschreibung

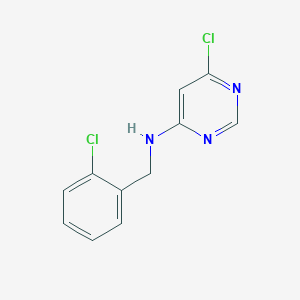

3-(2-Aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a triazine ring fused with a benzene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Synthetic Routes and Reaction Conditions:

Diazotization Method: One common method involves the diazotization of 2-amino-N-(2-aminoethyl)benzamide, followed by cyclization to form the triazine ring.

Photochemical Cyclization: Another method involves the photochemical cyclization of an aryl triazine precursor under visible light (420 nm).

Industrial Production Methods:

Continuous Flow Synthesis: The photochemical cyclization method can be adapted for industrial production using continuous flow reactors.

Types of Reactions:

Oxidation: 3-(2-Aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced forms, which may have distinct biological activities.

Substitution: It can undergo substitution reactions, particularly at the aminoethyl group, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products:

Oxidized Derivatives: Products include various N-oxides and hydroxylated derivatives.

Reduced Derivatives: Products include amine-reduced forms.

Substituted Derivatives: Products include various substituted triazines with different functional groups.

Chemistry:

Biology:

Antimicrobial Agents: Derivatives of this compound have shown significant antimicrobial activity against various bacterial strains.

Anticancer Agents: Some derivatives exhibit potent anticancer activity, making them potential candidates for cancer therapy.

Medicine:

Drug Development: The compound serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry:

Wissenschaftliche Forschungsanwendungen

Antidiabetisches Mittel

Verbindungen, die von der Benzotriazinon-Struktur abgeleitet sind, wurden auf ihr Potenzial als Antidiabetika untersucht. Forschungen zeigen, dass bestimmte Derivate eine signifikante α-Glucosidase-Inhibitoraktivität aufweisen, was ein therapeutisches Ziel für die Behandlung von Diabetes ist .

Antikrebsaktivität

Benzotriazinon-Derivate haben sich in der Krebsforschung als vielversprechend erwiesen. Sie wurden gegen verschiedene Krebszelllinien, darunter das humane Lungenkarzinom (A549) und Brustkrebs (MCF-7), getestet und zeigten potente inhibitorische Wirkungen .

Antioxidative Eigenschaften

Die antioxidative Aktivität von Benzotriazinon-Verbindungen wurde bewertet, wobei einige Derivate eine potente Aktivität zeigten. Dies deutet auf ihr Potenzial zur Bekämpfung oxidativer Stress-bedingter Krankheiten hin .

Antibakterielle Aktivität

Neuartige Benzotriazinon-Derivate wurden synthetisiert und auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen zeigten eine signifikante antibakterielle Aktivität und moderate antifungale Aktivität, was auf ihr Potenzial als neue antimikrobielle Mittel hinweist .

Proteomik-Forschung

Obwohl nicht direkt mit der betreffenden Verbindung in Frage steht, wurden Benzotriazinon-Strukturen im Zusammenhang mit der Proteomik-Forschung erwähnt. Proteomik beinhaltet die groß angelegte Untersuchung von Proteinen, einschließlich ihrer Struktur und Funktion, was für das Verständnis biologischer Prozesse und Krankheitsmechanismen entscheidend ist.

Synthese von Harnstoff-Derivaten

Benzotriazinon-basierte Verbindungen wurden bei der Synthese von Harnstoff-Derivaten verwendet. Diese Anwendung ist wichtig für die Entwicklung verschiedener Pharmazeutika und Agrochemikalien .

Wirkmechanismus

Target of Action

The primary targets of the compound 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for communication between nerve cells.

Mode of Action

3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.

Biochemical Pathways

The action of 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the degradation of acetylcholine, leading to an increase in acetylcholine levels . This can enhance the transmission of signals in the nervous system, particularly in the brain, which can have various downstream effects depending on the specific neural circuits involved.

Result of Action

The molecular and cellular effects of 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one’s action primarily involve an increase in acetylcholine levels in the nervous system . This can lead to enhanced cholinergic transmission, which can have various effects depending on the specific neural circuits involved. For example, it could potentially improve cognitive function in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Benzotriazin-4(3H)-one: A closely related compound with similar structural features but lacking the aminoethyl group.

1,2,3-Benzotriazole: Another related compound with a triazole ring instead of a triazine ring.

Uniqueness:

Functional Group: The presence of the aminoethyl group in 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one provides unique reactivity and biological activity compared to its analogs.

Biological Activity: The compound exhibits distinct biological activities, such as antimicrobial and anticancer properties, which are not observed in its analogs.

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-5-6-13-9(14)7-3-1-2-4-8(7)11-12-13/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPUSJYYKQLVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

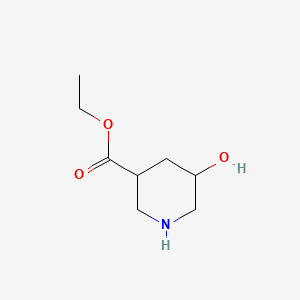

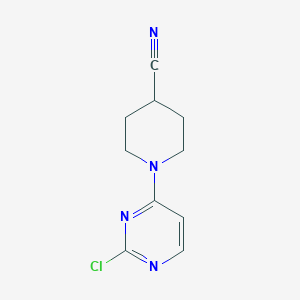

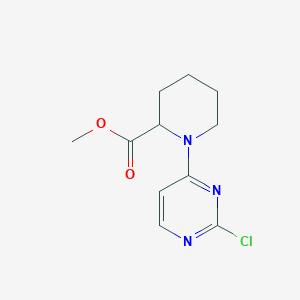

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1370856.png)

![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)